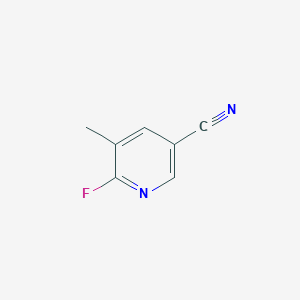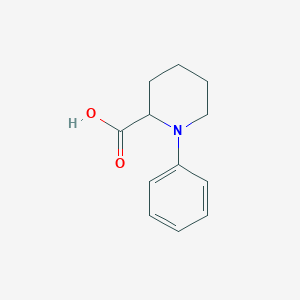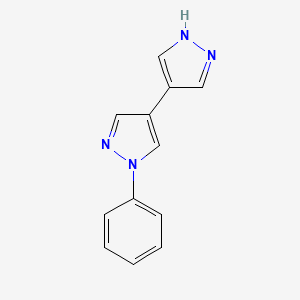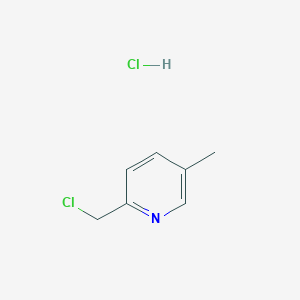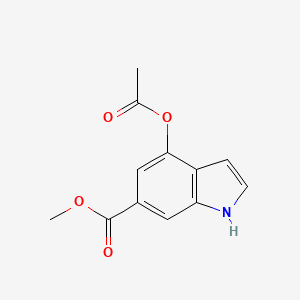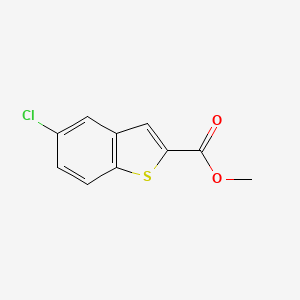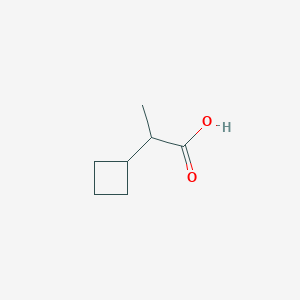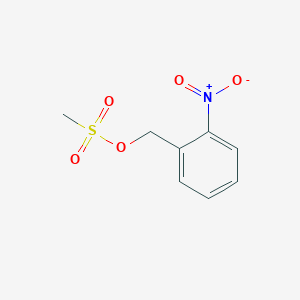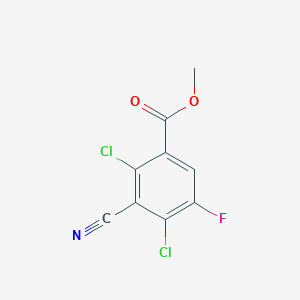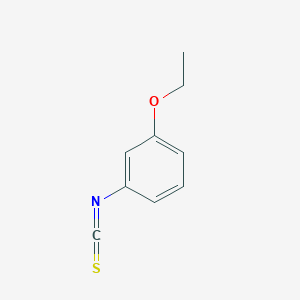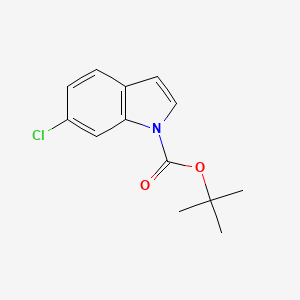
1-Boc-6-chloroindole
Overview
Description
1-Boc-6-chloroindole is a chemical compound with the molecular formula C13H14ClNO2 . It is also known as N-BOC protected 6-Chloroindole .
Molecular Structure Analysis
The molecular structure of 1-Boc-6-chloroindole consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The molecular weight of this compound is 251.71 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Boc-6-chloroindole are not available, indole derivatives are known to be involved in a variety of chemical reactions. For instance, they can act as strong enzyme inhibitors .Physical And Chemical Properties Analysis
1-Boc-6-chloroindole has a melting point of 85-87°C and a density of 1.19 . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 1-Boc-6-chloroindole is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.
- Method : The typical procedure involves the reaction of 1-Boc-6-chloroindole with an organoboron compound in the presence of a palladium catalyst and a base .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .
-
Synthesis of Hydroxyquinones
- Field : Medicinal Chemistry
- Application : 1-Boc-6-chloroindole is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in medicinal chemistry.
- Method : The synthesis involves the reaction of 1-Boc-6-chloroindole with a phenylidonium ylide in the presence of a palladium catalyst .
- Results : The result of this reaction is the formation of a hydroxyquinone, which can be used in the development of pharmaceuticals .
-
Synthesis of 1-Boc-6-chloroindole-2-boronic acid
- Field : Organic Chemistry
- Application : 1-Boc-6-chloroindole is used in the synthesis of 1-Boc-6-chloroindole-2-boronic acid . This compound is a useful reagent in Suzuki-Miyaura cross-coupling reactions and can be used to synthesize various biologically active compounds .
- Method : The synthesis of 1-Boc-6-chloroindole-2-boronic acid typically involves the reaction of 1-Boc-6-chloroindole with a boronating agent .
- Results : The product of this reaction is 1-Boc-6-chloroindole-2-boronic acid, which can be used in further synthetic transformations .
-
Synthesis of Liquid-like Poly(6-chloroindole)
- Field : Materials Science
- Application : 1-Boc-6-chloroindole is used in the synthesis of a liquid-like poly(6-chloroindole) (L-P6CIn) via a chemical oxidative polymerization . This material has potential applications in lightweight batteries, supercapacitors, anti-corrosion of metals, and organic lasers .
- Method : The synthesis involves the reaction of 1-Boc-6-chloroindole with an oxidant and a dopant agent in ethanol/water miscible solvents .
- Results : The result of this reaction is a well-dispersed core–shell nanoparticles of L-P6CIn, which is flowable at or near room temperature and is dissoluble in many solvents . It also exhibits a high electric conductivity and blue photoluminescence property .
-
Synthesis of 1-Boc-6-chloroindole-2-boronic acid
- Field : Organic Chemistry
- Application : 1-Boc-6-chloroindole is used in the synthesis of 1-Boc-6-chloroindole-2-boronic acid . This compound is a useful reagent in Suzuki-Miyaura cross-coupling reactions and can be used to synthesize various biologically active compounds .
- Method : The synthesis of 1-Boc-6-chloroindole-2-boronic acid typically involves the reaction of 1-Boc-6-chloroindole with a boronating agent .
- Results : The product of this reaction is 1-Boc-6-chloroindole-2-boronic acid, which can be used in further synthetic transformations .
-
Synthesis of Liquid-like Poly(6-chloroindole)
- Field : Materials Science
- Application : 1-Boc-6-chloroindole is used in the synthesis of a liquid-like poly(6-chloroindole) (L-P6CIn) via a chemical oxidative polymerization . This material has potential applications in lightweight batteries, supercapacitors, anti-corrosion of metals, and organic lasers .
- Method : The synthesis involves the reaction of 1-Boc-6-chloroindole with an oxidant and a dopant agent in ethanol/water miscible solvents .
- Results : The result of this reaction is a well-dispersed core–shell nanoparticles of L-P6CIn, which is flowable at or near room temperature and is dissoluble in many solvents . It also exhibits a high electric conductivity and blue photoluminescence property .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXNCLFRKGJYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649565 | |
| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-6-chloroindole | |
CAS RN |
323580-68-3 | |
| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



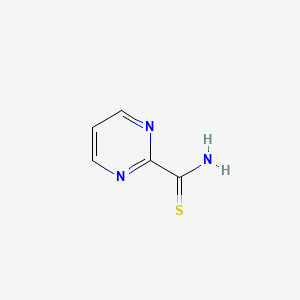
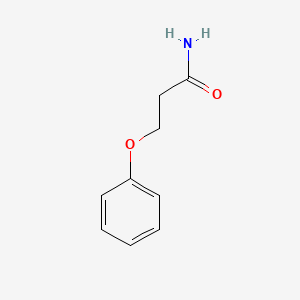
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)
